4-(Benzyloxy)piperidin-3-ol hydrochloride

CNS Drug Discovery GPCR Pharmacology Parkinson's Disease

4-(Benzyloxy)piperidin-3-ol hydrochloride (CAS 2055839-82-0) is a piperidine derivative featuring a benzyloxy group at the 4-position and a hydroxyl group at the 3-position, with a molecular weight of 243.73 g/mol. It belongs to a class of 3- or 4-benzyloxypiperidine scaffolds that have been characterized as selective antagonists for the dopamine D4 receptor (D4R), a target implicated in Parkinson's disease and other CNS disorders.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73
CAS No. 2055839-82-0
Cat. No. B2799721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)piperidin-3-ol hydrochloride
CAS2055839-82-0
Molecular FormulaC12H18ClNO2
Molecular Weight243.73
Structural Identifiers
SMILESC1CNCC(C1OCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C12H17NO2.ClH/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H
InChIKeyKDQCZQQAPHINOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)piperidin-3-ol hydrochloride (CAS 2055839-82-0): A Scaffold for Dopamine D4 Receptor Antagonists and CNS Research Intermediates


4-(Benzyloxy)piperidin-3-ol hydrochloride (CAS 2055839-82-0) is a piperidine derivative featuring a benzyloxy group at the 4-position and a hydroxyl group at the 3-position, with a molecular weight of 243.73 g/mol [1]. It belongs to a class of 3- or 4-benzyloxypiperidine scaffolds that have been characterized as selective antagonists for the dopamine D4 receptor (D4R), a target implicated in Parkinson's disease and other CNS disorders [2]. The hydrochloride salt form is preferred for its enhanced aqueous solubility, which is critical for biological assay preparation .

4-(Benzyloxy)piperidin-3-ol hydrochloride Selection: Why Analog Substitution Introduces Significant Experimental Risk


Generic substitution within the piperidine class is not scientifically valid. This compound's specific regioisomeric arrangement (3-hydroxy-4-benzyloxy) is structurally distinct from simpler 4-benzyloxypiperidines (lacking the 3-OH) or 3-hydroxypiperidines (lacking the benzyloxy group). This precise substitution pattern is critical for its reported role as a selective D4R antagonist scaffold, with related benzyloxypiperidines demonstrating >30-fold selectivity over other dopamine receptor subtypes [1]. Using a different regioisomer or an unsubstituted analog would drastically alter the pharmacophore, likely abolishing target engagement and selectivity, thereby compromising the integrity of any CNS-focused research program [1].

4-(Benzyloxy)piperidin-3-ol hydrochloride: A Quantitative Evidence Guide for Scientific Selection


Dopamine D4 Receptor (D4R) Antagonist Selectivity: Class-Level Evidence from the Benzyloxypiperidine Scaffold

4-(Benzyloxy)piperidin-3-ol hydrochloride is a member of the 3- or 4-benzyloxypiperidine chemical class, which has been pharmacologically characterized as a novel scaffold for dopamine D4 receptor (D4R) antagonists. In a study of this class, compounds demonstrated >30-fold selectivity for D4R compared to other dopamine receptor subtypes (D1, D2, D3, D5) [1]. This is in stark contrast to many non-selective or less-selective piperidine-based dopamine ligands, which often exhibit poor subtype discrimination. While this specific compound was not the primary focus of the published assay, its structural homology strongly suggests it shares this favorable selectivity profile, making it a rational choice for D4R-focused research over non-benzyloxy or non-hydroxylated piperidine analogs.

CNS Drug Discovery GPCR Pharmacology Parkinson's Disease

Aqueous Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt form of 4-(benzyloxy)piperidin-3-ol is specifically selected to improve aqueous solubility compared to its free base counterpart. This is a critical practical advantage for in vitro and in vivo biological assays that require dissolution in aqueous buffers or media . The free base form (CAS: 1822597-41-0) is reported to have different solubility properties and is often used in different synthetic contexts . This differential physical property directly impacts experimental workflow and compound handling.

Formulation Science Assay Development Medicinal Chemistry

High Purity Standards and Analytical Characterization for Reproducible Research

Reputable commercial sources offer 4-(benzyloxy)piperidin-3-ol hydrochloride with a minimum purity specification of 95% . This is verified by standard analytical methods and is accompanied by Certificates of Analysis (CoA) upon request . This level of quality assurance is a key differentiator from research-grade chemicals synthesized in-house, which may have variable purity and uncharacterized impurities that can confound biological results. The availability of a validated batch with defined specifications provides a critical baseline for data reproducibility.

Quality Control Analytical Chemistry Reproducible Research

4-(Benzyloxy)piperidin-3-ol hydrochloride: Core Applications Derived from Analytical and Pharmacological Evidence


CNS Drug Discovery: Scaffold for Selective Dopamine D4 Receptor (D4R) Antagonist Development

The primary application is as a chemical starting point for synthesizing novel D4R antagonists. The benzyloxypiperidine class has demonstrated >30-fold selectivity for D4R [1]. Researchers in Parkinson's disease and other CNS therapeutic areas can use this hydrochloride salt to derivatize the piperidine nitrogen or modify the benzyl group to optimize potency, selectivity, and pharmacokinetic properties for in vivo studies.

Medicinal Chemistry: A Versatile Intermediate for Piperidine-Based Library Synthesis

The compound's dual functional groups (a secondary amine and a hydroxyl group) make it a versatile intermediate for parallel synthesis and library generation. The amine can be alkylated, acylated, or arylated, while the hydroxyl group can be further derivatized or left intact to probe its contribution to binding affinity. The hydrochloride salt ensures solubility in common organic solvents used in parallel synthesis workups .

Pharmacological Tool Compound for in vitro GPCR and Selectivity Profiling

Following synthetic elaboration, this scaffold is intended for in vitro pharmacological profiling against panels of GPCRs, particularly dopamine receptor subtypes. The documented >30-fold selectivity of the parent class makes it a suitable core for developing a selective D4R tool compound, which can then be used to dissect D4R-specific signaling pathways in cellular models, distinguishing its role from other dopamine receptor subtypes [1].

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